1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 16079-06-2) is an organic compound belonging to the class of triazoles and piperidines. It is a heterocyclic compound with a molecular formula of C9H13N3O. This compound is of particular interest due to its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Antimicrobial Applications
One study focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. The compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The antimicrobial results were further supported by in silico molecular docking studies, suggesting their potential as inhibitors of specific enzymes in bacteria (Bhat et al., 2016).
Synthesis and Characterization
Another study reported on the synthesis, characterization, and crystal structure of new silver(I) and palladium(II) complexes containing 1,2,4-triazole moieties . This research contributes to the understanding of the coordination chemistry of triazole derivatives and their potential applications in material science and catalysis (Ghassemzadeh et al., 2008).
Heterocyclic Compound Synthesis
Research into sulfonyl-1,2,3-triazoles as synthons for heterocyclic compounds highlighted their utility in synthetic and medicinal chemistry. These compounds serve as stable precursors for generating reactive intermediates used in the introduction of a nitrogen atom into various heterocycles, showcasing the versatility of 1,2,3-triazole derivatives in synthesizing complex structures (Zibinsky & Fokin, 2013).
Probe for Homocysteine Detection
A study on the development of a new fluorescence probe for homocysteine detection utilized a compound with 1,2,3-triazole and carbaldehyde functionalities. This probe demonstrated high selectivity and sensitivity toward homocysteine, indicating the potential of such compounds in biochemical sensor applications (Chu et al., 2019).
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(1-ethylpiperidin-3-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,8,10H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEKYQPOMWIEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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